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Compound of Interest

Compound Name: Bromonitromethane

Cat. No.: B042901 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

reagents is paramount to the success of synthetic strategies and the development of novel

therapeutics. This guide provides a comprehensive comparison of bromonitromethane with

other key nitromethane derivatives, including nitromethane, chloronitromethane, and

iodonitromethane. By presenting objective performance data, detailed experimental protocols,

and insights into their biological implications, this document serves as a valuable resource for

making informed decisions in the laboratory.

Physicochemical Properties: A Foundation for
Reactivity
The inherent reactivity and handling characteristics of nitromethane derivatives are dictated by

their physicochemical properties. The introduction of a halogen atom significantly alters the

electron density, bond strengths, and steric hindrance around the reactive α-carbon, thereby

influencing the compound's behavior in chemical transformations. A summary of key properties

is presented in Table 1.
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Property Nitromethane
Chloronitrome
thane

Bromonitrome
thane

Iodoniotromet
hane

Molecular

Formula
CH₃NO₂ CH₂ClNO₂ CH₂BrNO₂ CH₂INO₂

Molecular Weight

( g/mol )
61.04[1][2] 95.49[3] 139.94[4] 186.94

Boiling Point (°C) 101.2[1][2] 122-124 146-148[5][6] 190.7

Density (g/mL at

25°C)
1.137[2] 1.455 2.007[5] 2.438

pKa 10.2 ~7.6 7.22 N/A

Appearance
Colorless oily

liquid[1][2]
Colorless oil

Clear yellow

liquid[5][7]
N/A

Table 1: Physicochemical Properties of Nitromethane and its Halogenated Derivatives. The

increasing molecular weight and density correspond to the increasing atomic weight of the

halogen. The pKa values indicate that the acidity of the α-proton increases with the

electronegativity of the halogen, making the halonitromethanes more acidic than nitromethane.

Performance in Key Synthetic Reactions
Nitromethane and its derivatives are versatile building blocks in organic synthesis, participating

in a variety of carbon-carbon bond-forming reactions. Their utility is particularly pronounced in

the Henry (nitroaldol) reaction, the Michael addition, and cyclopropanation reactions.

The Henry Reaction
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone,

yielding a β-nitro alcohol. The increased acidity of the α-protons in halonitromethanes can

influence their reactivity in this transformation. While direct comparative studies under identical

conditions are scarce, the available literature suggests that the choice of the derivative can

impact reaction outcomes.

The Michael Addition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Nitromethane
https://en.wikipedia.org/wiki/Nitromethane
https://cymitquimica.com/products/TR-C373930/1794-84-9/chloronitromethane/
https://pubchem.ncbi.nlm.nih.gov/compound/Bromonitromethane
https://pubchem.ncbi.nlm.nih.gov/compound/Nitromethane
https://en.wikipedia.org/wiki/Nitromethane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7381067.htm
https://www.researchgate.net/publication/315721478_Bromonitromethane
https://en.wikipedia.org/wiki/Nitromethane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7381067.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Nitromethane
https://en.wikipedia.org/wiki/Nitromethane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7381067.htm
https://cymitquimica.com/cas/563-70-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the Michael addition, a nitroalkane anion acts as a nucleophile, adding to an α,β-unsaturated

carbonyl compound. The nature of the substituent on the nitromethane can affect the

nucleophilicity of the corresponding nitronate anion and the stability of the resulting adduct. For

instance, nitromethane is known to sometimes participate in di-addition or poly-addition side

reactions.[8]

Cyclopropanation
Bromonitromethane has proven to be a valuable reagent in the synthesis of

nitrocyclopropanes. In a domino Michael-addition/intramolecular-alkylation strategy with β,γ-

unsaturated α-ketoesters, bromonitromethane can afford highly functionalized

nitrocyclopropanes with acceptable yields (up to 89%) and high enantioselectivities (up to 96%

ee).

Experimental Protocols
To ensure reproducibility and facilitate the comparison of these derivatives in your own

research, the following general protocols for key reactions are provided.

Experimental Protocol 1: General Procedure for the
Henry Reaction
Objective: To synthesize a β-nitro alcohol via the Henry reaction.

Materials:

Nitromethane derivative (e.g., bromonitromethane) (1.0 eq)

Aldehyde or Ketone (1.2 eq)

Base (e.g., DBU, Et₃N, or an inorganic base like K₂CO₃) (0.1 - 1.0 eq)

Anhydrous solvent (e.g., THF, CH₂Cl₂, or acetonitrile)

Round-bottom flask

Magnetic stirrer
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Standard workup and purification equipment

Procedure:

To a stirred solution of the aldehyde or ketone in the chosen anhydrous solvent at the

desired temperature (typically ranging from 0 °C to room temperature), add the nitromethane

derivative.

Slowly add the base to the reaction mixture.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: General Procedure for the
Michael Addition
Objective: To synthesize a γ-nitro carbonyl compound via the Michael addition.

Materials:

Nitromethane derivative (1.2 eq)

α,β-Unsaturated carbonyl compound (Michael acceptor) (1.0 eq)

Base or Organocatalyst (e.g., DBU, piperidine, or a chiral amine) (catalytic amount)

Anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF)

Round-bottom flask
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Magnetic stirrer

Standard workup and purification equipment

Procedure:

To a stirred solution of the Michael acceptor in the chosen anhydrous solvent, add the

nitromethane derivative.

Add the catalyst to the reaction mixture.

Stir the reaction at the appropriate temperature (ranging from -20 °C to room temperature)

and monitor by TLC.

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the crude product by column chromatography.[9]

Experimental Protocol 3: Diastereoselective
Cyclopropanation with Bromonitromethane
Objective: To synthesize a functionalized nitrocyclopropane.

Materials:

Bromonitromethane (1.5 eq)

β,γ-Unsaturated α-ketoester (1.0 eq)

Organocatalyst (e.g., a chiral amine or thiourea derivative) (0.1 - 0.2 eq)

Base (e.g., an inorganic base like K₂CO₃)

Anhydrous solvent (e.g., toluene or CH₂Cl₂)
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Round-bottom flask

Magnetic stirrer

Standard workup and purification equipment

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the organocatalyst

and the β,γ-unsaturated α-ketoester in the anhydrous solvent.

Add the base to the mixture.

Cool the reaction to the desired temperature (e.g., -20 °C) and add bromonitromethane
dropwise.

Stir the reaction mixture until completion, monitoring by TLC.

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Allow the mixture to warm to room temperature and extract the product with an organic

solvent.

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

Purify the product via column chromatography to obtain the desired nitrocyclopropane.

Biological Activity and Toxicity
The biological activity of nitromethane derivatives is a critical consideration, particularly in the

context of drug development and toxicology. Halonitromethanes (HNMs), which can be formed

as disinfection byproducts in drinking water, have been shown to exhibit cytotoxicity and

genotoxicity.[10]

Comparative Toxicity: Studies have shown that the brominated nitromethanes are generally

more cytotoxic and genotoxic than their chlorinated counterparts.[10] One study on Chinese

hamster ovary (CHO) cells established the following rank order of chronic cytotoxicity: DBNM >

DBCNM > BNM > TBNM > BDCNM > BCNM > DCNM > CNM > TCNM. A similar trend was
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observed for the induction of genomic DNA damage. An in vivo study in mice also concluded

that bromonitromethane (BNM) had the highest toxicity among the tested HNMs, followed by

bromochloronitromethane (BCNM) and trichloronitromethane (TCNM), indicating that bromo-

HNMs have higher toxicity than chloro-HNMs.[10]

Mechanism of Toxicity - Oxidative Stress: One of the proposed mechanisms for the toxicity of

halonitromethanes is the induction of oxidative stress.[10] Exposure to these compounds has

been shown to damage the hepatic antioxidant defense system and increase oxidative DNA

damage in mice.[10] This can lead to disruptions in amino acid and carbohydrate metabolism.

[10]

The induction of oxidative stress by xenobiotics can trigger a cellular response mediated by

signaling pathways such as the one involving Nrf2 and antioxidant response elements (ARE).

Nrf2 Activation

Halonitromethane
(e.g., Bromonitromethane)

Reactive Oxygen
Species (ROS)

Induces Keap1Oxidizes Cys residues
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Ubiquitination &
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Element (ARE)
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and binds to ARE Antioxidant Enzymes
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Click to download full resolution via product page

Figure 1: Simplified diagram of the Keap1-Nrf2 oxidative stress response pathway.

Conclusion
Bromonitromethane and other nitromethane derivatives are powerful tools in the synthetic

chemist's arsenal. The choice of a specific derivative should be guided by a thorough

understanding of its physicochemical properties and its reactivity profile in the desired

transformation. While bromonitromethane offers unique advantages in certain applications,

such as the stereoselective synthesis of nitrocyclopropanes, its higher toxicity compared to its

chlorinated analog necessitates careful handling and consideration of its potential biological

impact. This guide provides a foundational understanding to aid researchers in navigating

these considerations and selecting the optimal nitromethane derivative for their specific

research goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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